Product packaging for DIRECT YELLOW 117(Cat. No.:CAS No. 12217-74-2)

DIRECT YELLOW 117

Cat. No.: B1174122
CAS No.: 12217-74-2
M. Wt: 806.7 g/mol
InChI Key: OLZLSZSJWPCIRW-UHFFFAOYSA-K
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Description

Historical Context and Evolution of Direct Dye Research

The history of direct dyes traces back to the late 19th century, a period marked by significant advancements in organic chemistry and a growing demand for synthetic colorants within the textile industry. primachemicals.com Prior to the advent of synthetic dyes, the dyeing process heavily relied on natural dyes, which were often difficult to extract and offered a limited spectrum of colors. primachemicals.com

A pivotal moment in the evolution of direct dyes occurred in 1884 with the discovery of Congo Red by Böttiger. china-dyestuff.comdyestuffscn.com This discovery was revolutionary because Congo Red was water-soluble and could directly dye cotton fibers without the need for a mordant, a pre-treatment step previously necessary with natural dyes and early synthetic colorants to achieve adequate dye fastness. china-dyestuff.comdyestuffscn.com This simplified process met the demands of the textile industry at the time, leading to the rapid development of similar dyes. dyestuffscn.com The ability of these dyes to color fibers directly is termed "directness". china-dyestuff.comdyestuffscn.com

Early direct dyes were predominantly benzidine (B372746) azo dyes, particularly those with a bisazo structure, such as Congo Red, which is a symmetric benzidine bisazo dye. china-dyestuff.comdyestuffscn.com The synthesis of direct dyes during this period primarily involved diazotization and coupling reactions utilizing aromatic diamines. china-dyestuff.comdyestuffscn.com The development and use of various coupling components, such as amino naphthol sulfonic acids, allowed for the creation of a wide range of direct dye colors, securing them a significant market share. dyestuffscn.com

The continuous demand for improved color fastness has been a crucial factor driving the evolution of direct dyes. china-dyestuff.com While early direct dyes had limitations in wet processing fastness, the development of cationic fixing agents in the mid-20th century offered some improvement, although sometimes at the expense of light and rubbing fastness. china-dyestuff.com The emergence of washing machines further increased the need for textiles with higher dye fastness. china-dyestuff.com

In the 1970s and 1980s, research efforts focused on developing new direct dyes with enhanced properties, particularly for dyeing cotton-polyester blends. china-dyestuff.com These newer dyes demonstrated stability at high temperatures (above 130°C), resistance to degradation, and the ability to resist acid dyeing conditions while maintaining high directness and dye uptake. china-dyestuff.com Their wet processing fastness was significantly improved compared to earlier direct dyes. china-dyestuff.com Molecular design strategies to achieve these improvements included the introduction of metal atoms to form chelating structures, enhancing molecular bending resistance, and the incorporation of nucleophilic groups. china-dyestuff.com

Academic Significance of Azo Dyes in Chemical Science

Azo dyes, characterized by the presence of one or more azo groups (-N=N-) linking aromatic or heteroaromatic systems, hold significant academic importance in chemical science. jchemrev.comnih.gov They represent a major class of synthetic colorants, accounting for a substantial percentage of all dyes produced globally. nih.goviipseries.org

The synthesis of azo dyes, primarily through the diazotization and coupling reaction, is a fundamental concept taught in organic chemistry. nih.govacs.org This reaction involves converting an aromatic amine into a diazonium salt, which then reacts with a coupling component (such as a phenol, naphthol, or amine) to form the azo linkage. nih.govrsc.org This straightforward synthetic route allows for the creation of a vast array of colored compounds by varying the starting amines and coupling components. rsc.orgunisg.ch

Beyond their application as colorants in industries like textiles, printing, and paper manufacturing, azo dyes are significant in various fields of chemical research. jchemrev.comnih.goviipseries.org Their versatility stems from the ability to incorporate diverse functional groups onto the aromatic rings adjacent to the azo group, leading to a wide range of chemical and physical properties. jchemrev.com

In analytical chemistry, heterocyclic azo dyes are particularly important as reagents for the photometric determination of metal ions due to their exceptional sensitivity. jchemrev.com The coordination chemistry of azo dyes, forming complexes with metal ions, is another area of academic interest. Furthermore, azo compounds have been explored in the development of functional materials, including polymers with specific optical and electrical properties, and in the biomedical area for applications such as molecular recognition and light-controlled systems. jchemrev.comrsc.org The study of azo dye degradation and remediation also constitutes an active area of environmental chemistry research. doaj.orgjwent.netpjoes.com

Scope and Research Focus on Direct Yellow 117 (or related Direct Yellow/Acid Yellow Dyes)

Research concerning this compound and related Direct Yellow/Acid Yellow dyes encompasses various aspects, including their chemical properties, synthesis, and environmental remediation. This compound, also known by its Colour Index name C.I. This compound and C.I. 29041, has the CAS Registry Number 12217-74-2. worlddyevariety.comlookchem.com Its molecular formula is C₃₀H₂₁N₆Na₃O₁₁S₃, with a molecular weight of approximately 806.69. worlddyevariety.comchemsrc.com The structure is described as a double azo class. worlddyevariety.com this compound is used for paper shading. worlddyevariety.com

The manufacturing methods for this compound involve the diazotization of 3-aminobenzenesulfonic acid and coupling with (2-methoxyphenylamino)methanesulfonic acid, followed by further reactions and coupling steps involving 7-aminonaphthalene-1,3-disulfonic acid and aniline. worlddyevariety.com

While specific detailed research findings solely focused on this compound in isolation are not extensively documented in the provided search results, research on related Direct Yellow and Acid Yellow dyes provides insights into the broader research landscape relevant to this class of compounds.

For instance, studies on the degradation and removal of other direct and acid yellow dyes from wastewater have been conducted. Research on Direct Yellow 50 (C.I. Direct Yellow 50, CAS 3214-47-9) has investigated its degradation using processes like UVA/TiO₂ photocatalysis, examining factors such as pH, initial dye concentration, and reaction time. jwent.netscbt.com These studies often aim to assess the efficiency of dye removal and detoxification. jwent.net

Another related dye, Direct Yellow 12 (C.I. Direct Yellow 12, CAS 1325-37-7), a bisazo dye with the molecular formula C₃₀H₂₆N₄Na₂O₈S₂, has been the subject of degradation studies using ultraviolet-assisted ozone processes. nih.govjwent.net Research on Direct Yellow 12 has explored the effect of pH and initial dye concentration on color removal, noting that alkaline conditions can enhance the decolorization rate. jwent.net

Studies on Acid Yellow dyes, such as Acid Yellow 17 (C.I. Acid Yellow 17, CAS 6359-98-4) and Acid Yellow 36 (C.I. Acid Yellow 36, CAS 587-98-4), have focused on their removal from aqueous solutions using various adsorbents like activated bone char or biochar. iwaponline.comrsdjournal.orgresearchgate.net These studies often investigate adsorption kinetics and isotherms to understand the removal mechanisms and optimal conditions. iwaponline.comrsdjournal.org Research on Acid Yellow 117 (C.I. Acid Yellow 117, CAS 6459-70-7), also a double azo class dye, indicates its use for dyeing wool, silk, and polyamide fibers. worlddyevariety.com

The research focus on these related yellow azo dyes highlights common themes in the field, including the development of effective synthesis routes, the investigation of their physical and chemical properties, and particularly, the exploration of methods for their removal or degradation from environmental matrices due to their widespread use in various industries.

Table: Properties of Selected Direct and Acid Yellow Dyes

PropertyThis compound worlddyevariety.comlookchem.comchemsrc.comDirect Yellow 12 nih.govjwent.netDirect Yellow 50 scbt.comAcid Yellow 117 worlddyevariety.com
CAS Number 12217-74-21325-37-73214-47-96459-70-7
C.I. Number 29041248955024820
Molecular Formula C₃₀H₂₁N₆Na₃O₁₁S₃C₃₀H₂₆N₄Na₂O₈S₂C₃₅H₂₄N₆Na₄O₁₃S₄C₃₉H₃₀N₈Na₂O₈S₂
Molecular Weight ~806.69~680.66~956.82~848.82
Structure Class Double azoBisazo-Double azo
Application Paper shadingDyeing cellulosic materials, leather google.comBiological research purposes scbt.comWool, silk, polyamide fibers worlddyevariety.com
Color YellowYellow to golden brown jwent.net-Yellow

Table: Research Findings on Related Yellow Dyes Degradation/Removal

DyeRemoval MethodKey FindingsSource
Direct Yellow 50UVA/TiO₂ PhotocatalysisDegradation efficiency influenced by pH, initial dye concentration, and reaction time. jwent.net jwent.net
Direct Yellow 12UV-Assisted OzonationMaximum color removal in alkaline conditions (pH 9). Color removal followed first-order kinetics. jwent.net jwent.net
Acid Yellow 17Activated Bone Char AdsorptionMaximum removal efficiency of 91.43% at optimum pH 2, 120 min contact time, 50 mg/L initial concentration. iwaponline.com iwaponline.com
Acid Yellow 36Delonix regia Biochar-S AdsorptionOptimal adsorption at pH 1.5. Biosorption capacity of 270.27 mg/g. researchgate.net researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

12217-74-2

Molecular Formula

C30H21N6Na3O11S3

Molecular Weight

806.7 g/mol

IUPAC Name

trisodium;7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C30H24N6O11S3.3Na/c1-47-28-16-23(36-34-21-3-2-4-24(14-21)48(38,39)40)11-12-27(28)32-30(37)31-19-7-9-20(10-8-19)33-35-22-6-5-18-13-25(49(41,42)43)17-29(26(18)15-22)50(44,45)46;;;/h2-17H,1H3,(H2,31,32,37)(H,38,39,40)(H,41,42,43)(H,44,45,46);;;/q;3*+1/p-3

InChI Key

OLZLSZSJWPCIRW-UHFFFAOYSA-K

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])NC(=O)NC3=CC=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Advanced Synthetic Methodologies for Direct Yellow 117 and Analogous Structures

Diazotization and Coupling Reactions in Direct Dye Synthesis

The foundational chemistry for the synthesis of Direct Yellow 117 and other azo dyes involves two critical reaction types: diazotization and azo coupling.

Diazotization: This process converts a primary aromatic amine into a diazonium salt. The reaction is typically carried out in a cold aqueous solution (0–5 °C) of the amine with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid. The low temperature is crucial to prevent the highly reactive and unstable diazonium salt from decomposing and releasing nitrogen gas.

Azo Coupling: This is an electrophilic aromatic substitution reaction where the diazonium salt acts as a weak electrophile and attacks an electron-rich aromatic compound, known as the coupling component. Coupling components are typically phenols or aromatic amines. The position of the coupling is directed by the activating groups on the coupling component.

The manufacturing process for this compound involves two separate diazotization and coupling sequences to create two distinct monoazo compounds, which are then linked.

Component A Synthesis: 3-Aminobenzenesulfonic acid is diazotized and then coupled with (2-Methoxyphenylamino)methanesulfonic acid.

Component B Synthesis: 7-Aminonaphthalene-1,3-disulfonic acid is diazotized and subsequently coupled with aniline.

Finally, the two intermediate components, A and B, are combined in a process described as "light gasification," which typically refers to a reaction with phosgene (B1210022) or a phosgene equivalent, linking the two molecules.

Reactants in the Synthesis of this compound
RoleCompound Name
Component A Precursors
Primary Aromatic Amine3-Aminobenzenesulfonic acid
Coupling Component(2-Methoxyphenylamino)methanesulfonic acid
Component B Precursors
Primary Aromatic Amine7-Aminonaphthalene-1,3-disulfonic acid
Coupling ComponentAniline
Linking Agent Phosgene (or equivalent)

Novel Precursor Design and Derivatization Strategies

The structural foundation of this compound is defined by its specific precursors. The selection of these starting materials dictates the final properties of the dye, including its color, solubility in water (conferred by the sulfonic acid groups), and affinity for substrates like paper.

Novel design strategies for analogous dyes focus on the modification of these precursors to fine-tune the dye's characteristics. This can involve:

Altering Substituents: Introducing different electron-donating or electron-withdrawing groups onto the aromatic rings of either the amine or the coupling component can shift the absorption maximum of the dye, thereby changing its color.

Modifying Solubilizing Groups: The number and position of sulfonic acid (-SO₃H) groups are critical for the water solubility of direct dyes. Research into analogous structures may involve altering these groups to optimize solubility and dyeing performance on cellulosic fibers.

Introducing Functional Groups: Incorporating specific functional groups can enhance properties like lightfastness or wash fastness. For example, heterocyclic amines or coupling components can be used to create dyes with higher molar extinction coefficients and improved stability.

The precursors for this compound represent a strategic design to achieve its specific yellow shade and direct dyeing properties. Derivatization of these or similar precursors allows for the creation of a wide palette of direct dyes with tailored application profiles.

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound requires careful control over various reaction parameters during both the diazotization and coupling stages. The optimization of these conditions is critical for efficient industrial production.

Key parameters include:

Temperature: As noted, diazotization must be conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. Coupling reactions may be performed at slightly higher, but still controlled, temperatures to achieve a reasonable reaction rate without promoting decomposition.

pH: The pH of the reaction medium is crucial, particularly for the coupling step. Coupling to aromatic amines is typically carried out under weakly acidic conditions (pH 4-7), while coupling to phenols requires weakly alkaline conditions (pH 7-10) to generate the more reactive phenoxide ion.

Solvent: While water is the conventional solvent for direct dye synthesis due to the high solubility of the sulfonated intermediates, co-solvents can be used to improve the solubility of less-soluble reactants.

Reactant Stoichiometry: Precise control of the molar ratios of the amine, sodium nitrite, and coupling component is essential to ensure complete reaction and minimize the formation of by-products. An excess of nitrous acid is often quenched using urea (B33335) or sulfamic acid to prevent unwanted side reactions.

Key Parameters for Optimization in Azo Dye Synthesis
ParameterDiazotizationAzo CouplingRationale
Temperature 0–5 °C5–20 °CPrevents diazonium salt decomposition while allowing the reaction to proceed.
pH Strongly Acidic (pH < 2)Weakly Acidic/AlkalineEnsures formation of nitrous acid for diazotization; optimizes nucleophilicity of the coupling component.
Solvent WaterWaterSolubilizes sulfonated reactants and intermediates.
Catalyst Not typically requiredNot typically requiredThe reaction proceeds via electrophilic aromatic substitution.
Reactant Ratio Slight excess of acidEquimolar or slight excess of coupling componentEnsures complete conversion of the primary amine and drives the coupling reaction to completion.

Green Chemistry Approaches in Direct Yellow Dye Synthesis

Traditional methods for synthesizing azo dyes often involve harsh conditions and potentially hazardous chemicals. Modern research focuses on applying the principles of green chemistry to make these processes more environmentally benign.

Key green chemistry strategies applicable to the synthesis of this compound and its analogues include:

Safer Solvents: While water is a green solvent, research is exploring alternatives for specific steps. Deep eutectic solvents (DES), for example, have been used for room temperature diazotization and coupling reactions, offering a non-volatile and often biodegradable medium.

Alternative Diazotization Reagents: To avoid the in-situ formation of nitrous acid from nitrites and strong acids, solid-supported diazotizing agents are being developed. For instance, nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂) has been used for the rapid and solvent-free diazotization of aromatic amines, creating stable diazonium salts that are less hazardous to handle.

Solvent-Free Reactions: Performing reactions under solvent-free or grinding conditions minimizes solvent waste, a key goal of green chemistry. This approach has been successfully applied to the synthesis of some azo dyes.

By integrating these approaches, the synthesis of direct dyes can be shifted towards more sustainable practices that reduce waste, minimize energy use, and improve safety.

In-Depth Scientific Review of this compound Remains Elusive Due to Lack of Publicly Available Research

A comprehensive review of the environmental chemistry and remediation of the chemical compound this compound cannot be provided at this time due to a significant lack of specific, publicly available scientific literature. Despite extensive searches for research pertaining to this particular dye, no dedicated studies were identified that would allow for a thorough and accurate composition of the requested detailed article.

The intended article was set to explore the environmental fate and cleanup of this compound, with a specific focus on its sorption and adsorption mechanisms for removal from water, as well as its degradation through advanced oxidation processes (AOPs). The planned structure included an in-depth analysis of adsorbent development, equilibrium and kinetic modeling of adsorption, and thermodynamic investigations. Furthermore, it was to detail the use of semiconductor catalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO) in the photocatalytic degradation of the dye, including the influence of various operational parameters.

However, the scientific search did not yield any specific studies on this compound for these topics. While there is a body of research on other dyes, such as Acid Yellow 117 and other "Direct Yellow" and "Reactive Yellow" variants, the strict requirement to focus solely on this compound prevents the inclusion of data from these related but distinct compounds. For instance, a study on the adsorption of a mixture of acidic dyes, including Acid Yellow 117, onto activated carbon was found, but it does not provide the specific details required for this compound. Similarly, research on the advanced oxidation of dye mixtures that include other "Direct Yellow" dyes does not offer the specific degradation kinetics, mechanisms, or parameter influences for this compound.

Without dedicated research on this compound, it is not possible to generate the scientifically accurate and detailed content, including data tables and in-depth findings, as stipulated by the user's request. The absence of such specific data in the public domain makes the creation of an authoritative article on the environmental chemistry and remediation of this particular compound currently unfeasible.

Environmental Chemistry and Remediation of Direct Yellow 117

Advanced Oxidation Processes (AOPs) for Direct Yellow 117 Degradation

Photocatalytic Degradation employing Semiconductor Catalysts (e.g., TiO2, ZnO)

Reaction Kinetics and Degradation Intermediates

The degradation of azo dyes, including compounds structurally similar to this compound, typically follows pseudo-first-order kinetics. acs.org This kinetic model implies that the rate of dye degradation is directly proportional to the concentration of the dye when other factors, such as catalyst concentration or light intensity, are held constant. The rate of reaction is influenced by several parameters including the initial dye concentration, pH, and the amount of catalyst or oxidant used. acs.orgresearchgate.net For instance, in photocatalytic degradation, an increase in the initial dye concentration can lead to a longer time required for complete degradation, as more dye molecules compete for the limited active sites on the catalyst surface. acs.org

During degradation processes like oxidation, the complex azo dye molecule is broken down into smaller, often colorless, intermediate compounds. The identification of these intermediates is crucial for assessing the detoxification of the wastewater. For many azo dyes, the cleavage of the azo bond (-N=N-) is the initial step, leading to the formation of aromatic amines. Further oxidation of these aromatic amines can produce smaller organic acids, such as formic acid and oxalic acid, before eventual mineralization into carbon dioxide, water, and inorganic ions like nitrate and sulfate. acs.orgnih.gov

Table 1: Factors Affecting Azo Dye Degradation Kinetics

Parameter Effect on Degradation Rate Rationale
Initial Dye Concentration Rate generally decreases as concentration increases. Higher concentrations can block light penetration in photocatalysis or saturate active sites of catalysts. acs.org
pH Highly dependent on the specific process; often optimal under acidic or alkaline conditions. pH affects the surface charge of catalysts and the generation of reactive species like hydroxyl radicals. researchgate.net
Temperature Rate increases with temperature up to an optimal point. Higher temperatures increase reaction rates but can denature enzymes in bioremediation. researchgate.net

| Catalyst/Oxidant Dose | Rate increases with dosage up to a certain limit. | More catalyst provides more active sites, but excess can lead to turbidity and light scattering. acs.org |

Electrochemical Decolorization and Degradation

Electrochemical Advanced Oxidation Processes (EAOPs) are effective methods for treating wastewater containing recalcitrant dyes. These techniques, including anodic oxidation and electro-Fenton processes, utilize electrochemical reactions to generate highly reactive species, primarily hydroxyl radicals (•OH), which can non-selectively degrade organic pollutants. researchgate.net For direct dyes, studies have shown that using stable and efficient anodes, such as Boron-Doped Diamond (BDD), can lead to complete decolorization and high mineralization rates. researchgate.netmdpi.com

The efficiency of electrochemical treatment is influenced by operational parameters such as current density, pH, and the type of supporting electrolyte. mdpi.comuobaghdad.edu.iq An increase in current density generally enhances the degradation rate due to the increased production of oxidants. mdpi.com The process typically follows pseudo-first-order kinetics, and high removal efficiencies can be achieved in relatively short treatment times. For example, in the treatment of a direct black dye, 86% decolorization was achieved within 17 minutes at an applied voltage of 7 volts. uobaghdad.edu.iq

Ozonation and UV-Assisted Ozonation

Ozonation is a powerful chemical oxidation process for dye wastewater treatment due to the high oxidizing potential of ozone (O₃). Ozone can react with dye molecules directly or indirectly through the formation of hydroxyl radicals, which are even more powerful oxidizing agents. mdpi.comresearchgate.net The indirect pathway is favored at higher pH values. mdpi.com Studies on similar dyes, such as Direct Yellow 50, have demonstrated high color removal efficiencies with ozonation. For a 100 ppm solution of Direct Yellow 50, over 88% color removal was achieved after 35 minutes of ozone treatment. researchgate.net

Combining ozonation with ultraviolet (UV) radiation (UV-assisted ozonation) can further enhance the degradation process. UV light facilitates the decomposition of ozone into hydroxyl radicals, thereby accelerating the oxidation of the dye molecules. nih.gov However, for some dyes, direct ozonation has been found to be more effective in reducing the reaction time compared to the UV-assisted process. researchgate.net The efficiency of ozonation is dependent on factors like the initial dye concentration and the ozone gas flow rate. Higher initial dye concentrations typically require longer treatment times for complete decolorization. researchgate.netdergipark.org.tr

Table 2: Ozonation Performance for a Direct Yellow Dye

Initial Dye Concentration (mg/L) Treatment Time (min) Color Removal (%)
100 35 >88
200 45 ~90
300 60 ~85

Data derived from studies on Direct Yellow 50 as a proxy for this compound. researchgate.net

Bioremediation and Microbial Degradation Pathways

Bioremediation offers an eco-friendly and cost-effective alternative to chemical treatment methods for dye-laden effluents. This approach utilizes the metabolic capabilities of microorganisms to break down complex dye molecules into simpler, non-toxic compounds. researchgate.net

Identification of Dye-Degrading Microbial Strains

A wide variety of microorganisms, including bacteria, fungi, and algae, have been identified for their ability to decolorize and degrade azo dyes. Bacterial genera such as Pseudomonas, Bacillus, Enterococcus, and Klebsiella are frequently cited for their dye-degrading capabilities. researchgate.netmdpi.com For instance, Pseudomonas aeruginosa has demonstrated significant efficiency in decolorizing various dyes under optimized conditions of temperature and pH. researchgate.net Bacterial consortia, which are mixed cultures of different bacterial strains, often exhibit enhanced degradation capabilities compared to pure cultures due to synergistic metabolic activities. researchgate.net The effectiveness of a particular microbial strain is often dependent on the specific chemical structure of the dye. mdpi.com

Enzymatic Mechanisms of Azo Bond Cleavage (e.g., Azoreductases)

The initial and rate-limiting step in the bacterial degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). This reaction is catalyzed by enzymes called azoreductases. nih.govresearchgate.net These enzymes are typically flavin-dependent and use electron donors like NADH or NADPH to transfer electrons to the azo bond, breaking it and forming colorless aromatic amines. researchgate.netnih.gov

The mechanism often follows a "ping-pong" kinetic model, where the enzyme's flavin cofactor is first reduced by NAD(P)H, and then the reduced flavin transfers electrons to the azo dye substrate. researchgate.net This process occurs under anaerobic or anoxic conditions, as oxygen can compete with the azo dye as an electron acceptor, inhibiting the azoreductase activity. acs.org Following the initial anaerobic cleavage, the resulting aromatic amines are typically degraded further under aerobic conditions. nih.gov

Bioreactor Design and Performance for Dye Effluent Treatment

For practical application in wastewater treatment, microbial degradation processes are carried out in bioreactors. Various bioreactor configurations have been developed to optimize the treatment of dye effluents, including activated sludge processes, packed-bed reactors, and membrane bioreactors (MBRs). dtu.dkresearchgate.net

MBRs combine biological treatment with membrane filtration, offering advantages such as high-quality effluent suitable for reuse, a smaller footprint, and the ability to operate at high biomass concentrations. researchgate.net In treating textile wastewater, MBRs have demonstrated excellent removal efficiencies for Chemical Oxygen Demand (COD), Biochemical Oxygen Demand (BOD), and turbidity, often exceeding 80-95%. researchgate.net Color removal can be more variable, as it depends on the specific dye and the microbial community. researchgate.net The design of the bioreactor, including factors like hydraulic retention time (HRT) and aeration intensity, significantly impacts its performance. dtu.dkresearchgate.net

Environmental Fate and Transport Modeling of this compound

The environmental fate and transport of this compound, a monoazo arylide pigment, are governed by its chemical and physical properties within various environmental compartments. Modeling these processes is essential for predicting its distribution, persistence, and potential for exposure.

Aquatic and Soil Partitioning Dynamics

The partitioning of this compound between water, soil, and sediment is a critical factor in determining its environmental distribution. As an organic pigment, its behavior is largely influenced by its low water solubility and its affinity for organic matter.

Research Findings:

This compound, also known as C.I. Pigment Yellow 74, exhibits very low solubility in water. This characteristic suggests that in aquatic environments, the compound will predominantly partition from the water column to sediment. In terrestrial environments, a similar partitioning behavior is expected, with the dye strongly adsorbing to soil particles, particularly in soils with higher organic carbon content.

Due to the lack of specific experimental data, Quantitative Structure-Activity Relationship (QSAR) models can be utilized to estimate the Koc of this compound. These models use the chemical's structure to predict its environmental properties. Based on its molecular structure, a high log Koc value would be anticipated, signifying strong sorption to soil and sediment.

Table 1: Estimated Environmental Partitioning Parameters for this compound

ParameterValueMethodImplication
Water SolubilityVery LowQualitative AssessmentLow mobility in aquatic systems; partitioning to sediment.
Soil Organic Carbon-Water Partition Coefficient (Koc)High (estimated)QSAR/Read-acrossStrong adsorption to soil and sediment; low potential for leaching.

Phototransformation and Hydrolysis in Environmental Compartments

The degradation of this compound in the environment can occur through various processes, with phototransformation and hydrolysis being key abiotic pathways.

Research Findings:

Phototransformation: Studies have shown that C.I. Pigment Yellow 74 can undergo photodecomposition when exposed to simulated solar light. In a study conducted in an organic solvent (tetrahydrofuran), the pigment was found to be not photostable and decomposed into multiple products. This suggests that sunlight can play a role in the transformation of this compound in the environment, particularly in surface waters or on soil surfaces where it may be exposed to light. The rate and extent of phototransformation in natural environmental matrices like water and soil would depend on various factors, including the intensity of solar radiation, the presence of photosensitizers, and the depth of penetration of light into the water column or soil.

Hydrolysis: The azo group (-N=N-) in this compound is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). Azo dyes are known to be resistant to abiotic hydrolysis. Therefore, this degradation pathway is considered to be of minor importance for the environmental fate of this compound. The primary degradation mechanism for azo dyes is often reductive cleavage of the azo bond under anaerobic conditions, a process mediated by microorganisms rather than abiotic hydrolysis. nih.govnih.gov

Table 2: Abiotic Degradation of this compound

Degradation ProcessSignificance in Environmental CompartmentsResearch Findings
Phototransformation Potentially significant in sunlit surface waters and on soil surfaces.C.I. Pigment Yellow 74 has been shown to photodecompose under simulated solar light.
Hydrolysis Considered to be a minor degradation pathway.The azo linkage is generally stable to hydrolysis under environmental conditions.

Multimedia Environmental Fate Models

Multimedia environmental fate models are computational tools used to predict the distribution of a chemical in different environmental compartments, such as air, water, soil, and biota. eolss.netwikipedia.org These models integrate the chemical's properties with environmental parameters to estimate its partitioning, transport, and persistence.

Research Findings:

For a compound like this compound, with its low vapor pressure and low water solubility, multimedia fate models would predict its primary sinks to be soil and sediment. publications.gc.ca Fugacity-based models, a common type of multimedia model, use the concept of "escaping tendency" to describe the partitioning of a chemical between different phases. wikipedia.orgosti.govacs.org

Due to its physical-chemical properties, the model would predict the following:

Air: Negligible partitioning to the atmosphere due to its very low vapor pressure. Long-range atmospheric transport is not expected to be a significant process.

Water: Low concentrations in the water column due to its low solubility and strong tendency to adsorb to suspended particles and sediment.

Soil and Sediment: These are the primary environmental compartments where this compound is expected to accumulate. Its strong adsorption to organic matter will limit its mobility.

Table 3: Predicted Distribution of this compound in Environmental Compartments using a Multimedia Fate Model Framework

Environmental CompartmentPredicted ConcentrationKey Influencing Factors
AirVery LowLow vapor pressure
WaterLowLow water solubility, high partitioning to sediment
SoilHighHigh Koc, direct deposition
SedimentHighLow water solubility, particle settling

Advanced Spectroscopic and Chromatographic Characterization of Direct Yellow 117

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For azo dyes like Direct Yellow 117, reverse-phase HPLC is the most common approach. doc.gov In this method, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, often consisting of water or buffer and an organic modifier like acetonitrile (B52724) or methanol.

The separation principle relies on the differential partitioning of the dye molecules between the stationary and mobile phases. Hydrophilic compounds elute earlier, while more lipophilic compounds are retained longer on the column. oecd.org Isocratic elution, where the mobile phase composition remains constant, is frequently employed for determining properties like the partition coefficient (n-octanol/water) (Pow), a key environmental parameter. doc.govanalytice.com Gradient elution, where the mobile phase composition is changed over time, is used for separating complex mixtures of the parent dye and its degradation products.

Detection is typically achieved using a Diode Array Detector (DAD) or a UV-Visible detector, which monitors the absorbance at specific wavelengths corresponding to the dye's chromophore. For more detailed analysis, a fluorescence detector can be used if the compound or its derivatives are fluorescent. thermofisher.com

Table 1: Typical HPLC Parameters for Azo Dye Analysis

ParameterValue/TypePurpose
Column Reverse-Phase C18 (e.g., 4.6 x 250 mm)Separation based on hydrophobicity.
Mobile Phase Acetonitrile/Methanol and Ammonium Acetate BufferElution of the analyte from the column.
Elution Mode Isocratic or GradientIsocratic for single compound analysis; Gradient for complex mixtures.
Flow Rate 0.5 - 1.0 mL/minControls retention time and separation efficiency.
Detector Diode Array Detector (DAD) or UV-VisQuantifies the dye by measuring light absorbance.
Injection Volume 5 - 20 µLIntroduction of the sample into the system.
Column Temp. 30 - 40 °CEnsures reproducible retention times.

This interactive table summarizes common starting parameters for developing an HPLC method for azo dyes, based on general practices in the field.

Mass Spectrometry (MS) Applications in Structure Elucidation and Degradation Pathway Analysis

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds like this compound. When coupled with HPLC (HPLC-MS), it allows for the separation and identification of the parent dye and its various degradation intermediates. jwent.net

In structural elucidation, high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. Tandem mass spectrometry (MS/MS) is used to induce fragmentation of a selected precursor ion. The resulting fragment ions provide detailed structural information, helping to piece together the molecule's architecture. jwent.net

For degradation pathway analysis, samples are collected at different time intervals during a degradation process (e.g., ozonation, photocatalysis) and analyzed by HPLC-MS/MS. By identifying the intermediates formed over time, a step-by-step degradation mechanism can be proposed. For instance, in the degradation of the similar Direct Yellow 12 dye, initial steps often involve the cleavage of the azo bond (–N=N–), which is responsible for the color. This leads to the formation of smaller aromatic amines and other organic molecules, which can be identified by their specific mass-to-charge ratios (m/z). jwent.net

Table 2: Potential Intermediates in the Degradation of a Direct Azo Dye (Based on Direct Yellow 12)

Retention Time (min)m/z of Detected IonsPotential Intermediate Structure
5.21634.9, 656.9Parent Dye (Free acid and monosodium salt)
4.54332.8Aromatic amine fragment
2.39306.7, 316.8Oxidized aromatic fragments
2.09200.9, 278.8Smaller degradation byproducts

This interactive table, based on data from the degradation of Direct Yellow 12, illustrates the types of intermediates that can be identified using HPLC-MS/MS. jwent.net

UV-Visible Spectroscopy for Decolorization and Kinetic Studies

UV-Visible spectroscopy is a straightforward and effective technique for monitoring the decolorization of dyes and studying the kinetics of the reaction. Azo dyes like this compound possess a characteristic strong absorbance in the visible region of the electromagnetic spectrum due to their extensive system of conjugated double bonds, including the azo chromophore. researchgate.net

The progress of a decolorization reaction is monitored by periodically recording the UV-Vis spectrum of the solution. The decrease in the intensity of the main absorption peak in the visible range (λmax) is directly proportional to the reduction in the dye concentration. sapub.org The percentage of decolorization can be calculated using the following formula:

Decolorization (%) = [(A₀ - Aₜ) / A₀] × 100

Where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Kinetic studies are performed by plotting the change in dye concentration (or absorbance) versus time. The data can then be fitted to various kinetic models (e.g., pseudo-first-order, pseudo-second-order) to determine the reaction rate constant. nih.govgnest.org For many dye degradation processes, the reaction follows pseudo-first-order kinetics, where the rate of reaction is dependent on the concentration of the dye. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Interactions and Degradation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound, FTIR is used to confirm its chemical structure by identifying characteristic vibrational bands and to study its interactions with other materials, such as adsorbents. nih.gov

When this compound is adsorbed onto a material, changes in the FTIR spectrum of the adsorbent can reveal which functional groups are involved in the binding process. Shifts in the position or changes in the intensity of peaks corresponding to groups like -OH, -NH, -SO₃, and C=O can indicate their participation in electrostatic interactions or hydrogen bonding with the dye molecule. journalijbcrr.com

Furthermore, FTIR can be used to monitor the degradation of the dye. As the degradation proceeds, the disappearance of characteristic peaks of the parent dye (e.g., the N=N stretching vibration around 1600-1630 cm⁻¹) and the appearance of new peaks can confirm the breakdown of the original structure and the formation of new functional groups in the degradation products. researchgate.net

Table 3: Key FTIR Functional Group Regions for Azo Dye Analysis

Wavenumber Range (cm⁻¹)Functional GroupSignificance
3200-3600O-H, N-H stretchingIndicates presence of hydroxyl and amine groups, involved in hydrogen bonding.
1600-1630N=N stretchingCharacteristic of the azo bond; its disappearance indicates chromophore cleavage.
1450-1550C=C stretchingAromatic ring vibrations.
1150-1250S=O stretchingIndicates the presence of sulfonate groups (-SO₃).

This interactive table highlights important regions in an FTIR spectrum for analyzing azo dyes like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of the signals corresponds to the ratio of protons, while the splitting patterns (singlet, doublet, triplet, etc.) reveal adjacent protons.

¹³C NMR spectroscopy provides information on the different types of carbon atoms in the molecule. Modern techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can distinguish between CH, CH₂, and CH₃ groups. For complex molecules, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the unambiguous assembly of the molecular structure. acs.org

Applications of Direct Yellow 117 in Material Science and Other Fields Non Clinical

Integration into Functional Materials (e.g., Adsorbents, Catalysts)

While Direct Yellow 117 itself is a dye, the broader context of dye removal from wastewater highlights the use of various materials as adsorbents for direct dyes, including structurally similar compounds like Direct Yellow 12. Studies have investigated the effectiveness of low-cost adsorbents, such as activated carbons derived from biomass like jackfruit tree leaves, olive-waste cakes, and pomegranate peels, for removing direct dyes from aqueous solutions. core.ac.ukresearchgate.netnih.govresearchgate.net These studies demonstrate the potential for materials to interact with and remove direct dyes through adsorption processes.

Research on the adsorption of Direct Yellow 12, a related direct dye, on novel adsorbents like ZnS:Mn nanoparticles loaded on activated carbon, shows high adsorption capacities. researchgate.net For single solutions of Direct Yellow 12, the adsorption capacity was found to be 90.05 mg/g. researchgate.net The adsorption process is influenced by factors such as adsorbent dosage and pH. nih.govresearchgate.netnih.gov Increasing adsorbent dosage generally increases dye removal efficiency due to more available active sites, although the adsorption capacity per unit weight of adsorbent may decrease. nih.govnih.govajchem-a.com The pH of the solution significantly impacts the surface charge of the adsorbent and the dissociation of dye molecules, thereby affecting adsorption efficiency. nih.govnih.gov

Although specific studies on this compound as an adsorbent or catalyst were not prominently found in the search results, the principles and findings from research on other direct dyes and structurally related azo compounds suggest potential areas for exploration. The integration of dyes into functional materials for applications like adsorption and catalysis is an active area of research in material science.

Role in Analytical Probes and Sensing Systems (e.g., solvatochromism)

Solvatochromism, the phenomenon where the absorption or emission spectrum of a chemical compound shifts in response to changes in the polarity of the surrounding solvent, is a key property utilized in analytical probes and sensing systems. dntb.gov.uamdpi.commdpi.com While the search results did not specifically detail the solvatochromic properties of this compound, the compound's azo structure and the presence of polar groups (like sulfonate and hydroxyl) suggest a potential for solvatochromic behavior.

Studies on other solvatochromic dyes and fluorophores, such as BODIPY probes and isocyanoaminoanthracene dyes, demonstrate their utility in sensing applications. mdpi.commdpi.comnih.gov These compounds are designed to exhibit significant spectral shifts or intensity changes in response to environmental polarity, making them valuable for sensing and imaging applications, including the quantification of cellular signaling molecules or the detection of specific ions. mdpi.comnih.gov The development of ratiometric fluorescent sensors, which utilize solvatochromic fluorophores, allows for robust quantification of biological targets by providing built-in referencing. nih.gov

The potential for this compound to act as a component in analytical probes or sensing systems would depend on its specific interactions with different environments and its resulting spectral responses. Further research would be needed to determine if this compound exhibits significant and exploitable solvatochromic properties or other characteristics suitable for sensing applications.

Novel Dyeing and Pigmentation Technologies

This compound is primarily known for its application as a direct dye, particularly in the paper industry for paper shading. worlddyevariety.com It is also used as a pigment, specifically a semi-transparent yellow monoazo pigment, in various applications including decorative paints (solvent-based and water-based), industrial paints, and stationery (artist colors). sudarshan.comsudarshan.comchempoint.comspecialchem.com

Its properties as a pigment include high tinting strength, good rheological properties, and excellent light and weather fastness. sudarshan.comchempoint.comspecialchem.com It is noted for allowing high pigment loading in water-based colorants. sudarshan.comchempoint.com These characteristics make it suitable for use in various coating applications. chempoint.com

Research in dyeing technologies involving direct dyes, such as Direct Yellow 12 and Direct Yellow 27, has explored methods to improve dye uptake rates and fastness properties on materials like cotton fabric through treatments like gamma irradiation and biotreatment. researchgate.net Such studies aim to enhance the efficiency and performance of dyeing processes using direct dyes.

The use of this compound in novel dyeing and pigmentation technologies would likely focus on optimizing its application in existing matrices, developing new formulations for specific performance requirements (e.g., enhanced durability, specific color effects), or exploring its use in conjunction with new materials or processes to achieve improved dyeing or pigmentation outcomes.

Interdisciplinary Research Perspectives and Future Directions

Integration of Artificial Intelligence and Machine Learning in Dye Research

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical research, including the study and application of dyes. These technologies can efficiently process large datasets to identify patterns and make predictions that may not be evident through traditional methods. mdpi.com, researchgate.net

In the broader field of dye research, AI techniques, particularly artificial neural networks (ANNs), are being explored for applications such as predicting dye properties, optimizing synthesis routes, and modeling decolorization processes in wastewater treatment. mdpi.com, researchgate.net ANNs have shown high predictability and adaptability in environmental remediation research. mdpi.com For instance, multivariate predictive models based on response surface methodology (RSM) and data-driven modeling using ANN have been developed to predict dye adsorption, demonstrating high accuracy in representing test and validation data. mdpi.com

While specific research applying AI and ML directly to Direct Yellow 117 is not extensively detailed in the search results, the general trend indicates a growing opportunity to utilize these technologies. Potential applications for this compound could include:

Predicting its behavior during dyeing processes based on various parameters.

Optimizing its synthesis for improved yield or desired properties. google.com

Modeling its adsorption or degradation in different environmental matrices. mdpi.com, researchgate.net

Developing intelligent systems for real-time monitoring and control of dyeing or wastewater treatment processes involving this compound. researchgate.net

The integration of AI and ML in dye research, including for compounds like this compound, presents opportunities for more efficient research and development, potentially leading to improved dye performance and reduced environmental impact.

Sustainable Chemistry and Circular Economy Principles in Dye Production and Treatment

The principles of sustainable chemistry and the circular economy are becoming increasingly important in the dye industry to minimize environmental impact. This involves developing cleaner synthesis methods, improving dyeing efficiency, and implementing effective wastewater treatment and recycling strategies. mdpi.com

Traditional dye synthesis methods can generate significant amounts of wastewater that are difficult to treat. google.com Efforts in sustainable chemistry aim to develop processes that reduce or eliminate hazardous substances and waste. google.com For example, research on the synthesis of other direct yellow dyes has explored anhydrous preparation methods and the recycling of reaction solvents to minimize industrial wastewater discharge. google.com Applying similar principles to the synthesis of this compound could lead to more environmentally friendly production routes.

Wastewater treatment is a critical aspect of managing the environmental impact of dyes. Various methods are employed, including physical, chemical, and biological treatments. encyclopedia.pub, nih.gov, mdpi.com Adsorption, oxidation (such as ozonation and photocatalytic degradation), and biological degradation are among the techniques used. encyclopedia.pub, nih.gov, nih.gov, mdpi.com

For dyes like this compound, which is used in paper shading worlddyevariety.com, effective wastewater treatment is crucial. Research on the removal of other direct yellow dyes, such as Direct Yellow 12, has investigated adsorption using materials like activated carbon and degradation using photocatalysis. encyclopedia.pub, acs.org, researchgate.net These studies highlight the potential of such methods for removing direct dyes from water. encyclopedia.pub, acs.org, researchgate.net

The circular economy approach in the context of dyes involves not only treating wastewater but also exploring the possibility of recycling or reusing dye-containing waste. nih.gov Research has investigated synthesizing hybrid materials from dye wastewater and sludge for potential reuse as colorant fill-in coatings. nih.gov While this specific example relates to a different direct yellow dye, it illustrates a potential avenue for applying circular economy principles to waste streams containing this compound.

Future research for this compound within this framework will likely focus on:

Developing greener synthesis methods with reduced solvent and water usage. google.com

Optimizing wastewater treatment processes for efficient removal or degradation of this compound. encyclopedia.pub, nih.gov

Exploring innovative approaches for the reuse or recycling of materials or energy from this compound production and application waste streams. nih.gov

Development of Multifunctional Materials for Dye-Related Challenges

The development of multifunctional materials offers promising solutions for addressing challenges associated with dyes, particularly in wastewater treatment and sensing. These materials are designed to perform multiple functions, such as simultaneous adsorption and degradation of dyes. researchgate.net, ucl.ac.uk

Adsorption is a widely used method for dye removal due to its simplicity and effectiveness. nih.gov, mdpi.com Various adsorbent materials have been investigated for dye removal, including activated carbon and modified natural materials. nih.gov, researchgate.net Studies on the adsorption of other direct yellow dyes, like Direct Yellow 161, have explored the use of activated bamboo charcoals, demonstrating their adsorption capacities under different conditions. researchgate.net

Photocatalysis is another significant technique for dye degradation, utilizing light and a catalyst to break down dye molecules into less harmful substances. acs.org, nih.gov Heterogeneous photocatalysis using metal oxides like TiO₂ and ZnO is a common approach. acs.org, nih.gov Research has demonstrated the effectiveness of photocatalysis for degrading various dyes, including direct dyes. acs.org, nih.gov

Multifunctional materials combine the benefits of different approaches. For instance, integrated processes coupling adsorption and photocatalysis have shown enhanced dye removal efficiency compared to single methods. researchgate.net, ucl.ac.uk Nanocomposite materials are also being developed for their superior adsorption and catalytic properties. ucl.ac.uk

For this compound, future research could involve developing or applying multifunctional materials for:

Efficient adsorption and subsequent photocatalytic or biological degradation in wastewater treatment. researchgate.net, ucl.ac.uk

Sensing applications to detect the presence and concentration of this compound in environmental samples.

Creating composite materials that can selectively remove this compound from complex dye mixtures.

Data on adsorption capacities and degradation rates are crucial for evaluating the effectiveness of these materials. While specific data for this compound with novel multifunctional materials are limited in the provided search results, studies on similar dyes provide insights into the potential of these approaches. For example, research on Direct Yellow 161 showed varying adsorption capacities depending on the activation method of bamboo charcoal. researchgate.net

Data Table: Adsorption Capacities of Activated Bamboo Charcoals for Direct Yellow 161 researchgate.net

Adsorbent MaterialActivation ChemicalMaximum Adsorption Capacity (mg/g)
Bamboo Charcoal ActivatedOrthophosphoric Acid2.401
Bamboo Charcoal ActivatedNitric AcidNot specified
Bamboo Charcoal ActivatedPotassium Hydroxide1.705
Bamboo Charcoal ActivatedZinc ChlorideNot specified

Note: Data is for Direct Yellow 161, used as an example of research on direct dye adsorption.

Future Research Challenges and Opportunities for this compound

Future research on this compound faces several challenges and presents numerous opportunities, driven by the need for improved sustainability, efficiency, and broader applications.

Challenges:

Complex Molecular Structure: As a double azo dye with a relatively complex structure worlddyevariety.com, the synthesis and complete degradation of this compound can be challenging. encyclopedia.pub

Wastewater Treatment Efficiency: Achieving complete removal or detoxification of this compound and its potential degradation byproducts from industrial wastewater remains a significant challenge. encyclopedia.pub, mdpi.com Azo dyes can form hazardous aromatic byproducts upon degradation. encyclopedia.pub

Development of Highly Effective and Sustainable Materials: The design and synthesis of cost-effective, environmentally friendly, and highly efficient materials for the removal or degradation of this compound is an ongoing challenge. nih.gov, mdpi.com

Understanding Long-Term Environmental Fate: More research is needed to fully understand the persistence, transformation, and potential long-term environmental impact of this compound and its degradation products.

Scaling Up Sustainable Technologies: Transitioning from laboratory-scale research to industrial-scale application of sustainable synthesis methods and wastewater treatment technologies for this compound requires overcoming technical and economic hurdles.

Opportunities:

Green Synthesis Routes: There is an opportunity to develop novel, environmentally benign synthesis routes for this compound that minimize waste generation and energy consumption, potentially utilizing biocatalysis or flow chemistry. google.com

Advanced Treatment Technologies: Further research into advanced oxidation processes, biological treatment methods, and the application of novel nanomaterials offers opportunities for more effective and sustainable this compound removal from wastewater. encyclopedia.pub, nih.gov, mdpi.com

AI and ML Driven Research: Utilizing AI and ML can accelerate the discovery of new synthesis pathways, predict dye properties, and optimize treatment processes for this compound. mdpi.com, researchgate.net

Development of Smart Materials: Designing smart or responsive materials that can selectively adsorb or degrade this compound based on environmental conditions presents an exciting opportunity.

Resource Recovery and Circularity: Exploring opportunities to recover valuable resources or energy from this compound containing waste streams aligns with circular economy principles and can improve the economic viability of sustainable practices. nih.gov

New Applications: While primarily used for paper shading worlddyevariety.com, further research could explore potential new applications for this compound or its derivatives in areas such as functional materials or sensing, provided they align with sustainability goals.

Addressing these challenges and capitalizing on these opportunities will require continued interdisciplinary collaboration and innovation in chemical science, materials science, environmental engineering, and computational science.

Q & A

Q. What experimental methodologies are most effective for synthesizing and characterizing DIRECT YELLOW 117 in laboratory settings?

To synthesize this compound, employ controlled diazotization and coupling reactions under varying pH and temperature conditions. Characterize the product using UV-Vis spectroscopy (λmax ~420 nm for azo dyes) and HPLC for purity analysis. Validate structural integrity via FT-IR (to confirm azo bonds at ~1500 cm⁻¹) and NMR spectroscopy. Ensure reproducibility by documenting reagent ratios, reaction times, and purification steps (e.g., recrystallization solvents) .

Q. How can researchers optimize the stability of this compound under different environmental conditions (e.g., light, pH)?

Design accelerated aging experiments: expose the dye to UV light (using a solar simulator) and varying pH buffers (pH 3–10). Monitor degradation via spectrophotometric absorbance changes over time. Include control groups and triplicate samples to account for variability. Use Arrhenius kinetics to model degradation rates and identify critical stability thresholds .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., wastewater)?

Utilize solid-phase extraction (SPE) to isolate the dye from matrices, followed by HPLC-DAD or LC-MS/MS for quantification. Calibrate with standard solutions (e.g., 0.1–50 ppm) and validate recovery rates (aim for >85%). For trace analysis, employ fluorescence detection if the dye exhibits inherent fluorescence or derivatize with a fluorogenic agent .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported degradation pathways of this compound under oxidative conditions?

Perform controlled ozonation or Fenton reaction experiments, and analyze intermediates via high-resolution LC-QTOF-MS. Compare fragmentation patterns with computational models (e.g., DFT calculations) to propose plausible pathways. Reconcile conflicting data by isolating variables (e.g., radical scavengers, catalyst types) and statistically validating results using ANOVA or multivariate analysis .

Q. What advanced computational approaches predict the binding affinity of this compound to cellulose fibers, and how do these align with experimental data?

Use molecular docking simulations (e.g., AutoDock Vina) to model dye-cellulose interactions, focusing on hydrogen bonding and van der Waals forces. Validate predictions via adsorption isotherm experiments (Langmuir/Freundlich models) and correlate with zeta potential measurements. Discrepancies between computational and experimental results may arise from solvent effects or cellulose crystallinity, necessitating iterative refinement of force fields .

Q. How do intermolecular interactions between this compound and co-pollutants (e.g., heavy metals) influence its ecotoxicological profile?

Conduct co-exposure assays in model organisms (e.g., Daphnia magna), measuring endpoints like LC50 and oxidative stress biomarkers (e.g., glutathione levels). Use factorial design to assess synergistic/antagonistic effects. Pair with spectroscopic analysis (e.g., fluorescence quenching) to study dye-metal complexation. Statistically analyze interactions via response surface methodology (RSM) .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable adsorption efficiencies), apply error-source triangulation by cross-validating with multiple techniques (e.g., isotherm studies, SEM imaging of fiber surfaces) and meta-analyses of published datasets .
  • Experimental Design : Prioritize factorial designs to evaluate multifactorial impacts (e.g., temperature, ionic strength) on dye performance. Use Box-Behnken or Central Composite Designs for response optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.